molecular formula C12H9BrFNO3 B13716103 Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13716103
M. Wt: 314.11 g/mol
InChI Key: MWXSFQRATKCAKB-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the isoxazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Methyl-2-fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Nitro-2-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 5-(4-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3

InChI Key

MWXSFQRATKCAKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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